3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one
Descripción
3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one is a heterocyclic compound belonging to the 1,2,4-triazin-6(5H)-one class. It is synthesized via the condensation of oxazol-5(4H)-one precursors with phenylhydrazine in acetic acid under reflux, yielding 42–84% of the target product . Structural confirmation is achieved through spectral analysis (FT-IR, $^1$H-NMR, $^{13}$C-NMR, and MS), with key spectral features including a lactone C=O stretch (1771–1798 cm$^{-1}$ for oxazolones) and triazinone NH signals (8.98–9.00 ppm in $^1$H-NMR) . The compound incorporates a diaryl sulfone moiety, a pharmacophore associated with antitumor, antibacterial, and antifungal activities .
Propiedades
Fórmula molecular |
C22H17N5O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C22H17N5O/c28-22-20(23-21(26-27-22)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)25-24-18-14-8-3-9-15-18/h1-15,24H,(H,27,28)/b25-19+ |
Clave InChI |
GOSWXUCBTVTDBL-NCELDCMTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for designing new organic molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: Applications in materials science, catalysis, or organic electronics.
Mecanismo De Acción
- The compound’s effects likely involve interactions with cellular targets.
- Molecular pathways may include inhibition of enzymes or modulation of gene expression.
Comparación Con Compuestos Similares
Toxicity Profiles
- Daphnia magna Assay: Triazinones exhibit higher toxicity than oxazolones. For example: Compound 3a (halogen-free oxazolone): LC${50}$ = 0.87 mg/L (lowest toxicity). Compound 4a (fluorine-containing triazinone): LC${50}$ = 0.12 mg/L (highest toxicity) .
- Saccharomyces cerevisiae Assay: Both classes show low toxicity due to efflux by multidrug transporters (Pdr5 and Snq2). Knockout mutants (pdr5Δ, snq2Δ) exhibit increased sensitivity, confirming transporter-mediated resistance .
Table 2: Toxicity Data
| Compound | Class | LC$_{50}$ (D. magna, mg/L) | Yeast Sensitivity (WT vs. Mutants) |
|---|---|---|---|
| 3a (X = H) | Oxazolone | 0.87 | WT: Tolerant; Mutants: Sensitive |
| 4a (X = F) | Triazinone | 0.12 | WT: Tolerant; Mutants: Highly Sensitive |
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Fluorine enhances toxicity (e.g., 4a ) and antibacterial activity (e.g., 20b ), while bromine increases lipophilicity but reduces kinase inhibition .
- Core Heterocycle: Triazinones generally exhibit higher bioactivity than oxazolones, likely due to enhanced electrophilicity of the triazinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
